molecular formula C7H4Br2N2O B2709174 5,6-Dibromo-3-methoxypyridine-2-carbonitrile CAS No. 2225141-55-7

5,6-Dibromo-3-methoxypyridine-2-carbonitrile

Cat. No.: B2709174
CAS No.: 2225141-55-7
M. Wt: 291.93
InChI Key: ATEIHAOXWAVIRA-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-methoxypyridine-2-carbonitrile: is a chemical compound with the molecular formula C7H4Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions, a methoxy group at the 3rd position, and a nitrile group at the 2nd position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile typically involves the bromination of 3-methoxypyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dibromo-3-methoxypyridine-2-carbonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a useful intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromo-3-methoxypyridine-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dibromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c1-12-6-2-4(8)7(9)11-5(6)3-10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIHAOXWAVIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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